3-Cyclopropyl-1-propyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-Cyclopropyl-1-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H12N2O2. It is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with a suitable β-keto ester under acidic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Esters or amides.
Scientific Research Applications
3-Cyclopropyl-1-propyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain .
Comparison with Similar Compounds
Similar Compounds
3-Propyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the cyclopropyl group.
1-Methyl-3-propylpyrazole-5-carboxylic acid: Contains a methyl group instead of a cyclopropyl group.
Ethyl 3-propyl-1H-pyrazole-5-carboxylate: An ester derivative of the compound.
Uniqueness
The presence of the cyclopropyl group in 3-Cyclopropyl-1-propyl-1H-pyrazole-5-carboxylic acid imparts unique steric and electronic properties, making it distinct from its analogs. This structural feature can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications .
Biological Activity
3-Cyclopropyl-1-propyl-1H-pyrazole-5-carboxylic acid is a member of the pyrazole class of compounds, which are known for their diverse biological activities. This compound's structural features, including its cyclopropyl and propyl groups, contribute to its pharmacological potential. Research has indicated that pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.
Chemical Structure and Properties
The molecular formula of this compound is C9H13N3O2. The presence of the carboxylic acid functional group enhances its solubility and reactivity in biological systems.
Property | Value |
---|---|
Molecular Formula | C₉H₁₃N₃O₂ |
Molecular Weight | 181.22 g/mol |
Structure | Pyrazole ring with cyclopropyl and propyl substituents |
Antimicrobial Activity
Research has shown that pyrazole derivatives can exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various bacterial strains, including E. coli and Staphylococcus aureus. These studies indicate that modifications in the pyrazole structure can enhance antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have demonstrated that certain pyrazoles can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, derivatives with similar structures have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib . The mechanism typically involves the inhibition of prostaglandin synthesis, thereby reducing inflammation.
Analgesic Properties
The analgesic properties of pyrazole compounds have also been explored. Some derivatives have demonstrated effectiveness in pain models, indicating their potential as pain-relieving agents. The analgesic activity is often linked to their ability to modulate neurotransmitter levels or inhibit specific pain pathways .
Case Studies
- Antimicrobial Study : A recent study evaluated a series of pyrazole derivatives against multiple bacterial strains. Among them, compounds with a similar structure to this compound exhibited notable activity against E. coli and S. aureus, suggesting that structural modifications can significantly impact efficacy .
- Anti-inflammatory Evaluation : In a carrageenan-induced paw edema model, several pyrazole derivatives were tested for their anti-inflammatory effects. Compounds showed significant reductions in edema compared to control groups, highlighting their potential therapeutic applications in inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- COX Inhibition : Similar compounds have been shown to inhibit COX enzymes, reducing prostaglandin synthesis.
- Membrane Disruption : Antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Receptor Modulation : Some pyrazoles may act on neurotransmitter receptors or ion channels involved in pain perception.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-cyclopropyl-2-propylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-5-12-9(10(13)14)6-8(11-12)7-3-4-7/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
GQDFITHBTTUJGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C2CC2)C(=O)O |
Origin of Product |
United States |
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